3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine
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Overview
Description
3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine is an organic compound that features a unique azetidine ring structure
Preparation Methods
The synthesis of 3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine typically involves several steps. One common synthetic route starts with the preparation of 3-methoxy-4-nitrophenol, which is then reacted with azetidine in the presence of a suitable base to form the desired product. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions using agents like hydrogen gas over a palladium catalyst can convert the nitro group to an amino group, yielding 3-(3-methoxy-4-aminophenoxymethyl)-azetidine.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles like halides or alkoxides replace the existing substituents.
Scientific Research Applications
3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
3-(3-Methoxy-4-nitrophenoxymethyl)-azetidine can be compared with similar compounds such as:
3-Methoxy-4-nitrobenzoic acid: This compound shares the methoxy and nitro substituents but lacks the azetidine ring, making it less versatile in certain applications.
4-Methoxy-3-nitrobenzyl alcohol: Similar in structure but with an alcohol group instead of the azetidine ring, it has different reactivity and applications.
2-(3-Methoxy-4-nitrophenoxy)acetic acid:
The uniqueness of this compound lies in its azetidine ring, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-[(3-methoxy-4-nitrophenoxy)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-11-4-9(2-3-10(11)13(14)15)17-7-8-5-12-6-8/h2-4,8,12H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVJUDNKKPPYOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2CNC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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